UCK2 Inhibitor-2 is a small molecule compound identified as an inhibitor of human uridine-cytidine kinase 2, an enzyme critical in the pyrimidine salvage pathway. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, where the modulation of uridine metabolism may enhance the efficacy of certain chemotherapeutic agents.
The compound was initially characterized through high-throughput screening of a library of small molecules, leading to the identification of several promising inhibitors of uridine-cytidine kinase 2. Specifically, UCK2 Inhibitor-2 was found to exhibit significant inhibitory effects on uridine salvage in cellular assays, particularly in K562 cells, a line derived from human chronic myelogenous leukemia .
UCK2 Inhibitor-2 falls under the classification of kinase inhibitors, specifically targeting the uridine-cytidine kinase 2 enzyme. Its primary function is to impede the phosphorylation of uridine and cytidine, thereby affecting nucleotide metabolism within cells.
The synthesis of UCK2 Inhibitor-2 involves several key steps typically employed in medicinal chemistry. While specific synthetic pathways for UCK2 Inhibitor-2 are not detailed in the available literature, common methods for synthesizing similar compounds include:
The synthesis may involve standard organic reactions such as nucleophilic substitutions, cyclizations, and coupling reactions. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry would be employed to confirm the structure and purity of the synthesized compound.
Molecular modeling studies can provide insights into its three-dimensional conformation and interaction with target sites on the enzyme. The compound's structural features are crucial for its binding affinity and specificity towards uridine-cytidine kinase 2.
The primary chemical reaction involving UCK2 Inhibitor-2 is its interaction with uridine-cytidine kinase 2, where it competes with natural substrates (uridine and cytidine) for binding at the enzyme's active site.
The inhibition mechanism can be characterized by kinetic studies that measure changes in enzyme activity in response to varying concentrations of UCK2 Inhibitor-2. This data typically includes:
The mechanism by which UCK2 Inhibitor-2 exerts its effects involves competitive inhibition of uridine-cytidine kinase 2. By binding to the enzyme, it prevents the phosphorylation of uridine and cytidine, thereby reducing their conversion into monophosphate forms necessary for nucleic acid synthesis.
Studies have shown that at a concentration of 50 µM, UCK2 Inhibitor-2 achieves approximately 52% inhibition of uridine salvage in K562 cells . This significant inhibition suggests a robust interaction with the enzyme, potentially leading to altered cellular metabolism and enhanced sensitivity to certain chemotherapeutic agents.
While specific physical properties such as melting point or solubility are not provided in the literature, these characteristics are typically assessed during compound development. They influence formulation strategies for drug delivery.
Chemical properties relevant to UCK2 Inhibitor-2 include:
Further characterization through techniques such as high-performance liquid chromatography would provide additional insights into these properties.
UCK2 Inhibitor-2 has potential applications in several scientific domains:
Uridine-cytidine kinase 2 (UCK2) catalyzes the ATP-dependent phosphorylation of uridine and cytidine to form UMP and CMP, representing the committed step in pyrimidine salvage. The reaction follows a sequential Bi Bi mechanism where both ATP and nucleoside substrates bind before phosphorylation occurs [7]. Key catalytic residues include Asp62, which acts as a catalytic base to deprotonate the 5'-hydroxyl group of the nucleoside, facilitating its nucleophilic attack on the γ-phosphate of ATP. A magnesium ion (Mg²⁺), coordinated by Glu135, Ser34, and Asp62, stabilizes the transition state and aligns ATP for efficient phosphate transfer [7]. Structural studies confirm that the Asp62 side chain undergoes conformational changes post-phosphorylation to avoid electrostatic repulsion with the newly formed nucleotide monophosphate [7].
Table 1: Key Catalytic Residues in UCK2
Residue | Role | Functional Consequence |
---|---|---|
Asp62 | Deprotonates 5'-OH; Mg²⁺ coordination | Catalytic rate enhancement; Transition state stabilization |
Glu135 | Mg²⁺ coordination | Optimal ATP positioning |
Ser34 | Mg²⁺ coordination | ATP binding affinity |
His117 | H-bond with nucleobase | Substrate specificity for pyrimidines |
UCK2 exhibits strict specificity for ribonucleosides over deoxyribonucleosides due to a unique β-hairpin loop (residues 110–125) that undergoes induced-fit conformational changes upon substrate binding. This loop positions Tyr112 and His117 to form hydrogen bonds with the 4-keto group of uridine or 4-amino group of cytidine, respectively [7]. The 2'-OH of the ribose sugar forms critical hydrogen bonds with Asp84 and Arg166, explaining UCK2's rejection of deoxyribose substrates [7]. ATP binds in a hydrophobic pocket adjacent to the nucleoside site, with its adenine ring stabilized by π-stacking and triphosphate moiety coordinated by Mg²⁺. UCK2’s catalytic efficiency (kcat/KM) for uridine (15–20× higher than UCK1) stems from optimized active-site geometry that reduces transition-state entropy [7] [10].
Table 2: Substrate Binding Parameters of UCK2
Substrate | KM (μM) | kcat (s⁻¹) | Specificity Constant (kcat/KM) |
---|---|---|---|
Uridine | 8.2 ± 0.9 | 14.3 ± 0.8 | 1.74 |
Cytidine | 5.6 ± 0.7 | 12.1 ± 0.6 | 2.16 |
Deoxyuridine | >500 | <0.5 | <0.001 |
Data derived from kinetic analyses [7] [10]
UCK2 functions as a homotetramer with D2 symmetry, where subunits dimerize via N-terminal interfaces to form two flexible dimers. Allosteric inhibitors bind at the intersubunit interfaces, disrupting tetrameric stability and enzymatic activity [3] [7]. Structural analyses reveal that inhibitor binding "loosens" flexible loops (residues 45–60), distorting the tetramer and reducing catalytic efficiency by impairing ATP coordination [3] [7]. UCK2’s tetrameric state is essential for activity, as monomeric mutants show <5% residual activity. This interface harbors a druggable pocket not present in monomeric kinases, enabling selective allosteric inhibition [3].
Table 3: UCK2 Structural Domains and Their Allosteric Roles
Domain/Loop | Functional Role | Consequence of Perturbation |
---|---|---|
N-terminal interface | Tetramer stabilization | Loss of quaternary structure → Inactivity |
β-hairpin loop (110–125) | Substrate specificity via induced fit | Impaired nucleoside binding |
Flexible loop (45–60) | ATP coordination | Reduced kcat and Mg²⁺ affinity |
C-terminal helix | Dimer-dimer interaction | Tetramer dissociation |
End-product inhibition by UTP and CTP provides physiological regulation of UCK2. These nucleotides bind to an allosteric site distinct from the catalytic center, inducing a closed conformation that impedes nucleoside access [1] [10]. Structural studies show UTP/CTP binding increases the KM for uridine/cytidine 5–10-fold without altering kcat, confirming noncompetitive inhibition [1]. This mechanism inspires two inhibitor strategies:
Table 4: Natural vs. Synthetic Inhibitors of UCK2
Inhibitor Type | Example | Mechanism | Ki (μM) |
---|---|---|---|
Natural Effectors | UTP | Allosteric feedback inhibition | 8.2 ± 1.1 |
CTP | Allosteric feedback inhibition | 6.7 ± 0.9 | |
Synthetic Inhibitors | 4-(3-fluorophenyl)-2-phenylbutanoic acid | Allosteric site competition | 0.48 ± 0.05 |
N3-methylcytidine | Substrate mimic; non-phosphorylatable | 22.3 ± 3.2 |
Table 5: Synergistic Inhibition of Pyrimidine Pathways
Combination Target | Therapeutic Effect | Fold Reduction in IC50 |
---|---|---|
UCK2 + DHODH inhibitors | Antiviral (e.g., RNA viruses) | 12.8× |
UCK2 + de novo pathway blockers | Anticancer (e.g., cholangiocarcinoma) | 9.5× |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7